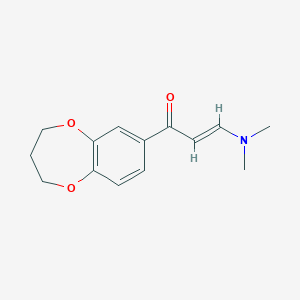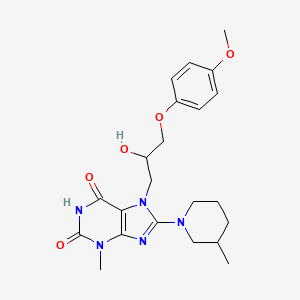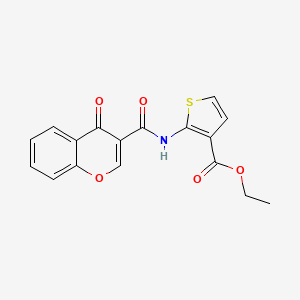
3-(1-(Pyrazine-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Researchers have designed and synthesized a series of novel derivatives based on this compound. These derivatives were carefully crafted to enhance their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis likely involves multi-step reactions, but specific details would require a deeper exploration of the literature.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazine and its analogues, have been reported to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have similar effects .
Avantages Et Limitations Des Expériences En Laboratoire
PZPI has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, PZPI also has limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. The use of PZPI in animal studies requires careful consideration of the dose and route of administration to ensure its safety and efficacy.
Orientations Futures
There are several future directions for research on PZPI. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. PZPI could also be tested in combination with other drugs to enhance its therapeutic efficacy. Finally, PZPI could be tested in clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
PZPI can be synthesized by reacting pyrazine-2-carbonyl chloride with piperidine-4-amine, followed by the reaction with imidazolidine-2,4-dione. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and HPLC.
Applications De Recherche Scientifique
PZPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. PZPI has been tested in vitro and in vivo for its activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of inflammatory diseases.
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-16-13(21)18(11)9-1-5-17(6-2-9)12(20)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDJPWMNZRFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)





![1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2907127.png)

![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride](/img/structure/B2907130.png)

